3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one
Overview
Description
3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N3OS and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1-benzyl-4-piperidinyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is 351.14053348 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 3-(1-Benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one is believed to be the Glycine Transporter 1 (GlyT1) . GlyT1 plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, which is essential for neurotransmission .
Mode of Action
This compound acts as a GlyT1 inhibitor . By inhibiting GlyT1, it increases the concentration of glycine in the synaptic cleft. This enhances the activation of NMDA receptors, which are involved in learning and memory processes .
Biochemical Pathways
The inhibition of GlyT1 affects the glycinergic neurotransmission pathway . This leads to an increase in the activation of NMDA receptors, which are involved in various downstream effects, including the modulation of cognitive functions .
Pharmacokinetics
These properties include absorption, distribution, metabolism, and excretion, all of which impact the bioavailability of the compound .
Result of Action
The inhibition of GlyT1 by this compound leads to an increase in synaptic glycine concentrations. This results in enhanced activation of NMDA receptors, which can lead to improved cognitive functions . It’s also worth noting that similar compounds have shown potential in treating conditions like schizophrenia .
Biochemical Analysis
Biochemical Properties
3-(1-Benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for the breakdown of acetylcholine in the nervous system . The inhibition of AChE by this compound leads to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for conditions like Alzheimer’s disease.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of glycine transporter 1 (GlyT1), which plays a role in neurotransmitter regulation . By inhibiting GlyT1, this compound can alter glycine levels in the synaptic cleft, impacting neuronal communication and potentially offering therapeutic benefits for neurological disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, it interacts with glycine transporter 1, inhibiting its function and altering glycine levels in the synaptic cleft . These interactions lead to changes in neurotransmitter levels and modulation of neuronal signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity and alterations in cellular function . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and improve memory in animal models of Alzheimer’s disease . At higher doses, it can lead to toxic effects, including neurotoxicity and adverse behavioral changes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, influencing its overall distribution and pharmacological profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and can interact with various cellular organelles . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-19-17-8-4-5-9-18(17)21-20(25)23(19)16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRZZRXVTKYMIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=S)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.